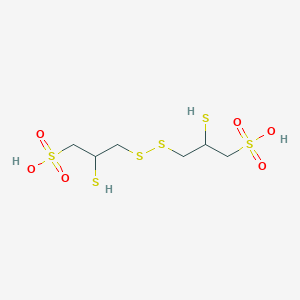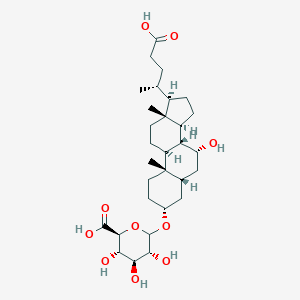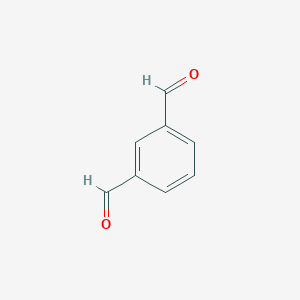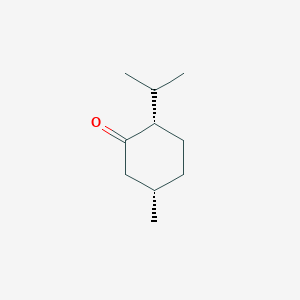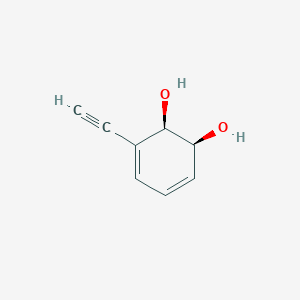![molecular formula C19H21NO2 B049687 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid CAS No. 116627-76-0](/img/structure/B49687.png)
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It works by targeting the receptor for advanced glycation end products (RAGE), which is believed to play a role in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves its ability to inhibit the binding of Aβ to RAGE. This is believed to prevent the activation of inflammatory pathways that contribute to the development of Alzheimer's disease. Additionally, 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to reduce the accumulation of Aβ in the brain, which is another key feature of Alzheimer's disease pathology.
Biochemical and Physiological Effects
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of Aβ to RAGE, 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the brain. This is believed to be due to the drug's ability to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for lab experiments is its specificity for RAGE. This allows researchers to study the role of RAGE in Alzheimer's disease without interfering with other pathways. However, one limitation of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the use of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is interest in exploring the potential use of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for the treatment of other neurodegenerative diseases that involve inflammation and the accumulation of misfolded proteins.
Métodos De Síntesis
The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves several steps, including the coupling of a pyridine-3-carboxylic acid derivative with an alkyne, followed by a Sonogashira coupling reaction to introduce the but-3-en-1-ynyl group. The final step involves the addition of the trimethylcyclohexen-1-yl group via a Wittig reaction.
Aplicaciones Científicas De Investigación
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been the subject of numerous scientific studies, including both in vitro and in vivo experiments. In vitro studies have shown that 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid can inhibit the binding of amyloid beta (Aβ) to RAGE, which is believed to be one of the key mechanisms by which the drug exerts its therapeutic effects. In vivo studies in animal models of Alzheimer's disease have shown that 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid can improve cognitive function and reduce the accumulation of Aβ in the brain.
Propiedades
Número CAS |
116627-76-0 |
|---|---|
Nombre del producto |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
Clave InChI |
DSQMLDQMOIVLSY-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Sinónimos |
6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[ghi]fluoranthene](/img/structure/B49607.png)

